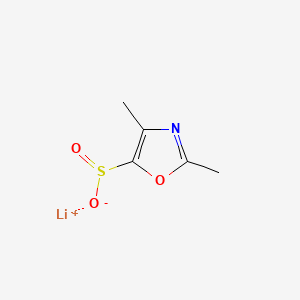
Lithium(1+) dimethyl-1,3-oxazole-5-sulfinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound consists of a lithium ion coordinated with a dimethyl-1,3-oxazole-5-sulfinate ligand, which imparts specific chemical characteristics that make it valuable for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate typically involves the reaction of dimethyl-1,3-oxazole-5-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, often under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dimethyl-1,3-oxazole-5-sulfinic acid+Lithium hydroxide→Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate+Water
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization, filtration, and drying are employed to isolate and purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide or thiol group.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonate derivatives, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups into the oxazole ring, leading to a diverse array of products.
科学的研究の応用
Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate involves its interaction with molecular targets and pathways within a system. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the context of its application, whether in biological systems or chemical processes.
類似化合物との比較
Similar Compounds
- Lithium bis(oxalato)borate
- Lithium difluoro(oxalato)borate
- Lithium 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylate
Uniqueness
Lithium(1+) ion dimethyl-1,3-oxazole-5-sulfinate is unique due to its specific structural features and reactivity The presence of the oxazole ring and sulfinic group imparts distinct chemical properties that differentiate it from other lithium compounds
特性
分子式 |
C5H6LiNO3S |
|---|---|
分子量 |
167.1 g/mol |
IUPAC名 |
lithium;2,4-dimethyl-1,3-oxazole-5-sulfinate |
InChI |
InChI=1S/C5H7NO3S.Li/c1-3-5(10(7)8)9-4(2)6-3;/h1-2H3,(H,7,8);/q;+1/p-1 |
InChIキー |
IVJIBCFUPMBHHB-UHFFFAOYSA-M |
正規SMILES |
[Li+].CC1=C(OC(=N1)C)S(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


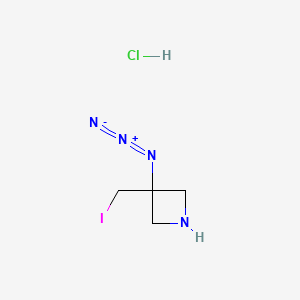
![[4-(2-Methylsulfonylethoxy)phenyl]boronic acid](/img/structure/B13465302.png)
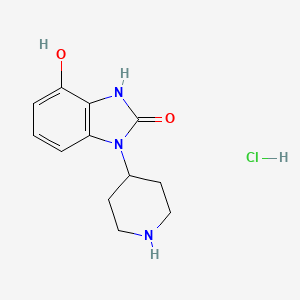
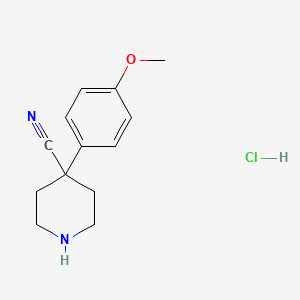
![2-[2-(Pyrrolidin-3-yl)-1,3-thiazol-4-yl]aceticaciddihydrochloride](/img/structure/B13465320.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-dimethylcyclohexyl)acetate](/img/structure/B13465325.png)
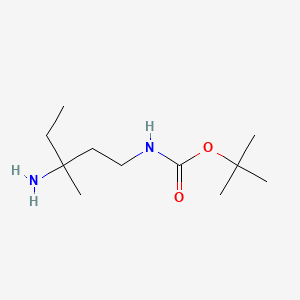
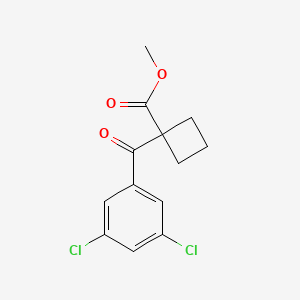
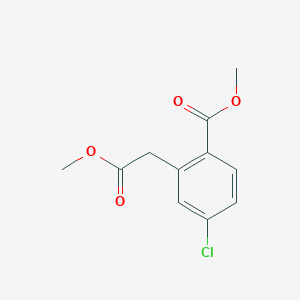
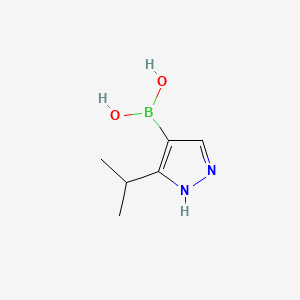
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B13465343.png)
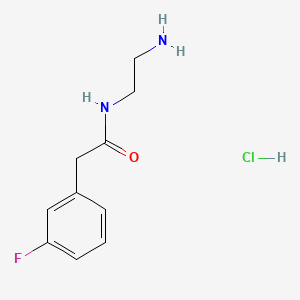
![1H,2H,3H-pyrido[3,4-b][1,4]oxazine hydrochloride](/img/structure/B13465350.png)
![2-{1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-2-yl}acetic acid](/img/structure/B13465352.png)
